molecular formula C4H7BrO B6184895 rac-(1R,2S)-2-bromocyclobutan-1-ol, cis CAS No. 54251-74-0

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis

Cat. No.: B6184895
CAS No.: 54251-74-0
M. Wt: 151
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Description

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, where the bromine and hydroxyl groups are positioned on the same side of the cyclobutane ring, leading to its cis configuration. The compound’s chirality and functional groups make it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis typically involves the bromination of cyclobutanol derivatives. One common method is the bromination of cyclobutanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the cis isomer.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding cyclobutanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of 2-bromocyclobutanone.

    Reduction: Formation of cyclobutanol.

    Substitution: Formation of 2-aminocyclobutanol or 2-thiocyanatocyclobutanol.

Scientific Research Applications

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis involves its interaction with various molecular targets. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
  • rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis
  • rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis

Uniqueness

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its cis configuration and the presence of both bromine and hydroxyl groups make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.

Properties

CAS No.

54251-74-0

Molecular Formula

C4H7BrO

Molecular Weight

151

Purity

95

Origin of Product

United States

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